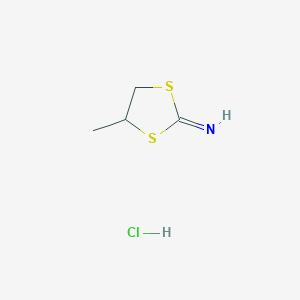

4-Methyl1,3-dithiolan-2-iminium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl1,3-dithiolan-2-iminium chloride (MDT) is a synthetic compound that has been widely used in scientific research. It is a positively charged molecule that has been shown to have various biochemical and physiological effects.

Mechanism Of Action

4-Methyl1,3-dithiolan-2-iminium chloride reacts with thiols via a nucleophilic addition reaction, forming a thioether product. The reaction is facilitated by the positive charge on the 4-Methyl1,3-dithiolan-2-iminium chloride molecule, which attracts the negatively charged sulfur atom in the thiol. The resulting yellow-colored product is stable and can be measured spectrophotometrically.

Biochemical And Physiological Effects

4-Methyl1,3-dithiolan-2-iminium chloride has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase. 4-Methyl1,3-dithiolan-2-iminium chloride has also been shown to have antioxidant properties, protecting cells from oxidative damage. In addition, 4-Methyl1,3-dithiolan-2-iminium chloride has been reported to have antimicrobial activity against some bacteria and fungi.

Advantages And Limitations For Lab Experiments

4-Methyl1,3-dithiolan-2-iminium chloride is a versatile reagent that can be used for the detection of thiols in various samples, including biological fluids and tissues. It is easy to use and can be measured spectrophotometrically. However, 4-Methyl1,3-dithiolan-2-iminium chloride has some limitations in lab experiments. It can react with other compounds, such as disulfides and sulfenic acids, leading to false positive results. In addition, 4-Methyl1,3-dithiolan-2-iminium chloride is not specific to thiols and can react with other nucleophiles, such as amines and hydroxyl groups.

Future Directions

There are several future directions for the use of 4-Methyl1,3-dithiolan-2-iminium chloride in scientific research. One potential application is in the development of new drugs for the treatment of diseases, such as Alzheimer's and Parkinson's. 4-Methyl1,3-dithiolan-2-iminium chloride has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. Inhibiting these enzymes could potentially lead to the development of new drugs for the treatment of these diseases. Another potential application is in the development of new sensors for the detection of thiols in biological samples. 4-Methyl1,3-dithiolan-2-iminium chloride could be used as a precursor for the synthesis of new fluorescent or colorimetric sensors that are more specific and sensitive than the current methods.

Synthesis Methods

4-Methyl1,3-dithiolan-2-iminium chloride is synthesized by reacting 4-methyl-1,3-dithiolane-2-thione with methyl iodide in the presence of sodium hydroxide. The reaction yields 4-Methyl1,3-dithiolan-2-iminium chloride as a white crystalline solid, which is purified by recrystallization. The purity of the compound is confirmed by NMR and IR spectroscopy.

Scientific Research Applications

4-Methyl1,3-dithiolan-2-iminium chloride has been extensively used in scientific research as a reagent for the detection of thiols. It reacts with thiols to form a yellow-colored product, which can be easily measured spectrophotometrically. 4-Methyl1,3-dithiolan-2-iminium chloride has also been used as a precursor for the synthesis of other compounds, such as dithiolane derivatives and thioethers.

properties

CAS RN |

1003-39-0 |

|---|---|

Product Name |

4-Methyl1,3-dithiolan-2-iminium chloride |

Molecular Formula |

C4H8ClNS2 |

Molecular Weight |

169.7 g/mol |

IUPAC Name |

4-methyl-1,3-dithiolan-2-imine;hydrochloride |

InChI |

InChI=1S/C4H7NS2.ClH/c1-3-2-6-4(5)7-3;/h3,5H,2H2,1H3;1H |

InChI Key |

UCXWOQXSESRMSP-UHFFFAOYSA-N |

SMILES |

CC1CSC(=N)S1.Cl |

Canonical SMILES |

CC1CSC(=[NH2+])S1.[Cl-] |

Other CAS RN |

1003-39-0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.